Mivobulin

Catalog No.
S548480
CAS No.
122332-18-7
M.F
C17H19N5O2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mivobulin

CAS Number

122332-18-7

Product Name

Mivobulin

IUPAC Name

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1

InChI Key

XXBDOTXPQDVHIP-JTQLQIEISA-N

SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N

Synonyms

ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-carbamate, NSC 350386, NSC 350386, (S)-isomer, NSC 370147, NSC 613862, NSC 613863, NSC-350386, NSC-370147, NSC-613862, NSC-613863

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N

The exact mass of the compound Mivobulin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mivobulin (often designated as CI-980) is a synthetic 1,2-dihydropyrido[3,4-b]pyrazine derivative that functions as a potent microtubule destabilizer. It competitively binds to the colchicine-binding site of tubulin, inhibiting polymerization and arresting cells in the M phase of the cell cycle [1]. Commercially available as a free base (CAS 122332-18-7) or as a highly water-soluble isethionate salt, Mivobulin is primarily procured for advanced preclinical oncology and pharmacology research. Unlike many naturally derived tubulin inhibitors, it exhibits excellent blood-brain barrier penetration and maintains broad-spectrum antimitotic activity across various murine and human tumor models[2].

Procuring generic tubulin inhibitors like paclitaxel, vincristine, or colchicine as substitutes for Mivobulin compromises assay reliability in drug-resistant models. Standard taxanes and vinca alkaloids are known substrates for the P-glycoprotein (MDR-1) and MRP-1 efflux pumps, leading to a massive loss of intracellular concentration and false-negative cytotoxicity results in multidrug-resistant (MDR) cell lines [1]. Furthermore, while colchicine shares the same general binding site, Mivobulin binds much deeper into the beta-tubulin pocket without interacting with the alpha subunit, creating a distinct structural footprint. Substituting Mivobulin with these common agents results in inadequate CNS penetration, high susceptibility to efflux-mediated resistance, and higher in vivo vesicant toxicity [2].

Evasion of P-Glycoprotein Efflux in Resistant Cell Lines

Mivobulin maintains potent antimitotic activity in multidrug-resistant (MDR) sublines that overexpress P-glycoprotein. In comparative in vitro assays, while standard agents like vincristine and paclitaxel exhibit massive losses in efficacy, Mivobulin retains its low-nanomolar IC50. Its cellular uptake relies on passive diffusion rather than being a substrate for MDR-1 or MRP-1 efflux pumps [1].

Evidence DimensionCytotoxicity (IC50) retention in MDR-1 expressing vs. wild-type cells
Target Compound DataMaintained low-nanomolar potency (minimal fold-shift)
Comparator Or BaselineVincristine and Paclitaxel (>100-fold loss of potency)
Quantified DifferenceNear-complete evasion of MDR-1 mediated resistance
ConditionsIn vitro paired sensitive/MDR-1 overexpressing tumor cell lines

Prevents false negatives in cytotoxicity screens involving refractory or heavily pretreated tumor models, ensuring reliable baseline data.

Blood-Brain Barrier Permeability for CNS Assays

Unlike bulky naturally derived tubulin inhibitors such as vincristine, Mivobulin effectively crosses the blood-brain barrier (BBB) in preclinical models. This allows it to achieve steady-state central nervous system concentrations that exceed the low-nanomolar thresholds required for antimitotic activity, enabling its use in orthotopic brain tumor models [1].

Evidence DimensionCNS exposure and BBB penetration
Target Compound DataTherapeutic steady-state CNS concentrations achieved
Comparator Or BaselineVincristine (poor BBB penetration, sub-therapeutic CNS levels)
Quantified DifferenceSufficient CNS partitioning to arrest cellular division in brain models
ConditionsIn vivo murine and human xenograft CNS models

Allows researchers to procure a systemic tubulin inhibitor that reliably reaches CNS targets without requiring direct intrathecal administration.

Reduced Vesicant Activity for Safer In Vivo Dosing

During in vivo administration, Mivobulin demonstrates significantly less vesicant activity compared to benchmark vinca alkaloids like vinblastine. This reduction in local tissue toxicity minimizes the risk of injection-site necrosis during repeated intravenous dosing schedules, improving overall model viability and handling safety[1].

Evidence DimensionLocal tissue vesicant activity upon injection
Target Compound DataLow vesicant activity, well-tolerated locally
Comparator Or BaselineVinblastine (high vesicant activity, prone to necrosis)
Quantified DifferenceSignificantly reduced risk of injection-site blistering and necrosis
ConditionsRepeated intravenous administration in in vivo models

Streamlines longitudinal in vivo studies by minimizing dosing-related animal attrition and simplifying intravenous administration protocols.

Deep Beta-Tubulin Pocket Binding for Structural Assays

Mivobulin binds to the colchicine site but exhibits a distinct structural footprint. X-ray crystallography reveals that Mivobulin is buried more deeply into the beta-tubulin subunit than colchicine itself, with no interactions with the alpha subunit. The dihydropyrazine core occupies the trimethoxyphenyl A-ring pocket, providing a unique stabilizing conformation [1].

Evidence DimensionBinding pocket occupancy and subunit interaction
Target Compound DataDeep beta-tubulin burial, no alpha-subunit interaction
Comparator Or BaselineColchicine (interacts near the alpha/beta interface)
Quantified DifferenceDistinct spatial occupancy within the colchicine binding zone
ConditionsX-ray crystallography of tubulin-inhibitor complexes

Provides structural biologists with a precise, high-affinity probe for mapping the beta-tubulin binding pocket without alpha-subunit interference.

Multidrug-Resistant (MDR) Cancer Model Screening

Due to its established evasion of P-glycoprotein and MRP-1 efflux pumps, Mivobulin is the preferred colchicine-site inhibitor for establishing cytotoxicity baselines in paclitaxel- or vincristine-resistant cell lines [1].

Neuro-Oncology and Orthotopic CNS Xenografts

Its superior ability to cross the blood-brain barrier makes Mivobulin an ideal candidate for in vivo orthotopic glioblastoma or other CNS tumor models where standard bulky tubulin inhibitors fail to achieve therapeutic exposure [2].

Longitudinal In Vivo Efficacy Studies

Because it exhibits significantly less vesicant activity than vinblastine, Mivobulin is highly suitable for repeated intravenous dosing regimens, minimizing injection-site necrosis and improving animal welfare in long-term studies [1].

Tubulin Binding Site Structural Mapping

Binding deeply into the beta-tubulin subunit without alpha-subunit interaction, Mivobulin serves as a precise structural probe for mapping the colchicine binding pocket in competitive binding and crystallographic assays [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

325.15387487 g/mol

Monoisotopic Mass

325.15387487 g/mol

Heavy Atom Count

24

UNII

96U5LG549X

Pharmacology

Mivobulin is a synthetic, colchicine analogue with potential antineoplastic activity. Mivobulin targets and binds to colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization, the assembly of the mitotic spindle and mitosis. This eventually results in cell cycle arrest, apoptosis and a reduction in cellular proliferation.

Wikipedia

Mivobulin

Dates

Last modified: 02-18-2024

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